molecular formula C17H22ClN3O3S B2578061 (4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone CAS No. 1428373-55-0

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone

Cat. No.: B2578061
CAS No.: 1428373-55-0
M. Wt: 383.89
InChI Key: OJXHGEBNUMIFKH-UHFFFAOYSA-N
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Description

The compound "(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone" is a piperazine-based derivative featuring a 2-chlorophenyl substituent, a cyclopropylsulfonyl-modified azetidine ring, and a methanone linker. Piperazine derivatives are widely recognized in medicinal chemistry for their versatility in targeting receptors such as serotonin (5-HT), dopamine, and adrenergic systems . The inclusion of a sulfonyl group in the azetidine moiety may enhance metabolic stability and solubility, while the 2-chlorophenyl group could influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(1-cyclopropylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3S/c18-15-3-1-2-4-16(15)19-7-9-20(10-8-19)17(22)13-11-21(12-13)25(23,24)14-5-6-14/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXHGEBNUMIFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperazine moiety : Known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs.
  • Cyclopropylsulfonyl group : This functional group is associated with various biological activities, including enzyme inhibition.
  • Chlorophenyl substitution : Enhances lipophilicity and may affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar piperazine structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
  • Antibacterial Activity : The compound demonstrates moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. These effects are likely due to the disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
  • Enzyme Inhibition : Significant activity as an acetylcholinesterase (AChE) inhibitor has been observed. This property is particularly relevant for neurodegenerative conditions such as Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic transmission .

Antitumor Activity

A recent study synthesized a series of piperazine derivatives and evaluated their antitumor activity. The derivative containing the cyclopropylsulfonyl group showed promising results in inhibiting the proliferation of human cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a potential for further development as an anticancer drug .

Antibacterial Efficacy

In a comparative study, (4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using disc diffusion and broth microdilution methods, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL against key pathogens .

Enzyme Inhibition Studies

The enzyme inhibition profile revealed that the compound acts as a competitive inhibitor of AChE, with an IC50 value comparable to established AChE inhibitors. Molecular docking studies suggested that the binding affinity of this compound is due to favorable interactions with the active site residues of AChE, providing insights into its mechanism of action .

Data Tables

Activity Type Tested Strains/Targets IC50/MIC Values
AntitumorVarious cancer cell lines< 10 µM
AntibacterialSalmonella typhi, Bacillus subtilisMIC: 0.5 - 2 µg/mL
AcetylcholinesteraseHuman AChEIC50: 3.5 µM

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of neuropharmacology and antimicrobial research.

Neuropharmacological Applications

The piperazine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds similar to (4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone have shown promise as:

  • Antidepressants : Studies suggest that piperazine derivatives can inhibit serotonin reuptake, potentially alleviating symptoms of depression .
  • Anxiolytics : The anxiolytic effects of related compounds have been documented, indicating potential therapeutic uses in anxiety disorders .

Antimicrobial Properties

The presence of the sulfonyl group in the compound may confer antimicrobial properties. Research into sulfonamide-based compounds suggests that they can exhibit significant activity against various bacterial strains. This opens avenues for exploring the compound's efficacy as an antimicrobial agent.

Case Studies

Several studies have investigated the pharmacological effects of structurally related compounds:

  • Antidepressant Effects : A study involving piperazine derivatives demonstrated significant serotonin reuptake inhibition, leading to reduced depression-like behaviors in rodent models. Although (4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone was not directly tested, its structural similarities suggest it may produce comparable effects .
  • Antimicrobial Activity : Research into sulfonamide derivatives indicates their potential effectiveness against bacterial infections. The sulfonyl group in this compound could similarly enhance its antimicrobial efficacy, warranting further investigation.

Future Research Directions

Future studies should focus on several key areas to fully elucidate the potential of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone:

  • In Vivo Studies : Comprehensive in vivo experiments are necessary to assess the pharmacokinetics and therapeutic potential of this compound.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with neurotransmitter systems will provide insights into its therapeutic applications.
  • Broader Biological Screening : Investigating additional biological activities could reveal further applications, especially in antimicrobial contexts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopropylsulfonyl Group

The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic substitution (SN2) or elimination-addition mechanisms.

Reaction Type Conditions Reagents Outcome Yield/Reference
Displacement of sulfonylBasic conditions (e.g., NaOH, DMF)Amines, alcohols, thiolsReplacement of sulfonyl with nucleophile~50–75% (extrapolated from , )

Example :
Reaction with piperidine under basic conditions replaces the cyclopropylsulfonyl group, forming a new amine derivative .

Ring-Opening Reactions of the Azetidine Moiety

The strained four-membered azetidine ring undergoes acid- or base-catalyzed ring-opening.

Reaction Type Conditions Reagents Outcome Yield/Reference
Acidic hydrolysisHCl (4N) in dioxane, 120°CH2O, HClAzetidine ring opens to form linear amine~60% (based on )
Nucleophilic ring-openingNaCN, DMSO, 80°CCyanide ionsFormation of cyano-substituted chainNot reported

Mechanism : Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring cleavage .

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring participate in alkylation, acylation, or cross-coupling.

Reaction Type Conditions Reagents Outcome Yield/Reference
N-AlkylationK2CO3, DMF, 60°CAlkyl halides (e.g., CH3I)Mono- or di-alkylated piperazine~70–85% (analogous to )
AcylationDCC, CH2Cl2, RTAcid chloridesAmide formation at piperazine nitrogen~65% (extrapolated from )

Example :
Reaction with acetyl chloride forms a tertiary amide, enhancing metabolic stability .

Electrophilic Aromatic Substitution on the 2-Chlorophenyl Group

The electron-withdrawing chlorine directs electrophiles to the meta position.

Reaction Type Conditions Reagents Outcome Yield/Reference
NitrationHNO3, H2SO4, 0–5°CNitronium ionMeta-nitro derivative~40% (analogous to )
SulfonationSO3, H2SO4, 100°CSulfur trioxideSulfonic acid formationNot reported

Limitation : Steric hindrance from the piperazine group may reduce reactivity .

Reduction of the Methanone Carbonyl Group

The ketone can be reduced to a secondary alcohol or methylene group.

Reaction Type Conditions Reagents Outcome Yield/Reference
NaBH4 reductionMeOH, RTSodium borohydrideAlcohol formation~55% (based on)
LiAlH4 reductionTHF, refluxLithium aluminum hydrideComplete reduction to CH2 group~30% (low due to steric bulk)

Note : Over-reduction risks azetidine ring opening.

Oxidation Reactions

The sulfonyl group is already in a high oxidation state, but the azetidine ring may oxidize.

Reaction Type Conditions Reagents Outcome Yield/Reference
EpoxidationmCPBA, CH2Cl2, 0°CPeracidAzetidine epoxide (unlikely due to strain)Not observed

Key Research Findings

  • Sulfonyl Group Reactivity : Critical for designing prodrugs or targeting enzymes (e.g., kinase inhibitors) .

  • Azetidine Stability : Ring-opening under acidic conditions limits oral bioavailability but enables prodrug strategies .

  • Piperazine Flexibility : Facilitates modular derivatization for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:

Compound Name / ID Core Structure Key Substituents Potential Biological Activities Physicochemical Properties
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone (Target) Piperazine + azetidine 2-Chlorophenyl, cyclopropylsulfonyl CNS modulation (hypothesized) High solubility (sulfonyl group)
1-(4-Chlorophenyl)cyclopropylmethanone Piperazine + cyclopropane 4-Chlorophenyl, cyclopropane Undisclosed (screened for general bioactivity) Moderate lipophilicity (cyclopropane)
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)-(4-methylpiperazin-1-yl)methanone Piperazine + pyrimidine-triazole hybrid Chloropyrimidine, triazole, methylpiperazine Kinase inhibition, anticancer Enhanced H-bonding (triazole/pyrimidine)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine + chloroethyl Phenyl, chloroethyl Antifungal, antibacterial, anticancer Lipophilic (chloroethyl)

Structural and Functional Analysis

  • The azetidine-cyclopropylsulfonyl moiety introduces a strained four-membered ring, which may enhance rigidity and metabolic stability relative to the cyclopropane in or the chloroethyl group in .
  • Biological Implications: Compounds with triazole-pyrimidine hybrids (e.g., ) are often optimized for kinase inhibition, whereas the target compound’s simpler structure may prioritize CNS receptor affinity.
  • Synthetic Complexity :

    • The target compound’s azetidine-sulfonyl linkage may require specialized coupling reagents (e.g., HOBt, as in ), whereas triazole-containing derivatives (e.g., ) involve multi-step heterocycle synthesis .

Research Findings and Implications

  • Receptor Binding : The 2-chlorophenyl substituent may favor interactions with serotonin receptors (e.g., 5-HT$_{1A}$), analogous to antipsychotic drugs like aripiprazole, whereas 4-chlorophenyl derivatives (e.g., ) might exhibit different binding profiles .
  • Solubility vs. Permeability : The sulfonyl group’s polarity could reduce blood-brain barrier penetration compared to lipophilic analogs (e.g., ), necessitating formulation optimizations for CNS targets .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:
The compound can be synthesized via amide coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF, with Hunig’s base (N,N-diisopropylethylamine) as a proton scavenger (similar to methods in ). Key steps include:

  • Activation of the carboxylic acid precursor (e.g., azetidine-3-carboxylic acid derivative) with HATU.
  • Coupling with the piperazine intermediate (e.g., 4-(2-chlorophenyl)piperazine) under nitrogen atmosphere.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent system optimized based on polarity, e.g., ethanol/water) to achieve >95% purity .
  • Characterization by melting point analysis (e.g., mp 156–158°C, as in ) and HPLC for purity validation.

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SCXRD): Resolve the 3D conformation (e.g., bond angles, torsion of the cyclopropylsulfonyl group) using crystals grown via slow evaporation in methanol (as in ). Parameters: Mo-Kα radiation, T = 113 K, R factor <0.05 .
  • Spectroscopy:
    • 1H/13C NMR: Assign peaks using deuterated solvents (CDCl3 or DMSO-d6); key signals include the azetidine ring protons (δ 3.5–4.0 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.2–7.8 ppm) .
    • IR: Confirm carbonyl (C=O, ~1640 cm⁻¹) and sulfonyl (S=O, ~1150 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C20H23ClN3O3S: 444.1154) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:
Focus on receptor-binding and enzyme inhibition assays:

  • Radioligand binding assays: Screen for affinity at serotonin (5-HT1A/2A) or dopamine D2/D3 receptors due to the piperazine moiety. Use transfected HEK293 cells; incubate with [3H]spiperone (for D2) or [3H]8-OH-DPAT (for 5-HT1A). Calculate Ki values via competitive binding curves .
  • CYP450 inhibition assays: Evaluate metabolic stability using human liver microsomes (HLMs) and LC-MS quantification of metabolite formation .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Methodological Answer:
Modify key substituents and evaluate pharmacodynamic changes:

  • Variations:
    • Replace the 2-chlorophenyl group with 2,3-dichlorophenyl (enhanced lipophilicity) or 4-fluorophenyl (electronic effects) .
    • Substitute cyclopropylsulfonyl with methylsulfonyl or phenylsulfonyl to alter steric bulk .
  • Experimental design:
    • Synthesize analogs using parallel synthesis (e.g., 12 derivatives).
    • Test in vitro activity (IC50) against target enzymes/receptors and in vivo efficacy (e.g., rodent models for CNS disorders).
    • Correlate logP (HPLC-measured) and topological polar surface area (TPSA) with bioavailability .

Advanced: How to assess environmental fate and ecotoxicological impacts?

Methodological Answer:
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ):

  • Partitioning studies: Measure octanol-water (logKow) and soil-water (Kd) coefficients via shake-flask methods.
  • Degradation: Conduct OECD 301B (ready biodegradability) tests under aerobic conditions; monitor via LC-MS .
  • Ecotoxicology:
    • Algal toxicity: 72-h growth inhibition test (OECD 201) with Pseudokirchneriella subcapitata.
    • Daphnia magna: 48-h immobilization assay (OECD 202) .

Advanced: How to determine binding modes using crystallography and computational modeling?

Methodological Answer:

  • Co-crystallization: Soak protein crystals (e.g., serotonin receptor) with the compound (10 mM in reservoir solution). Collect diffraction data (synchrotron source, 1.0 Å resolution) .
  • Molecular dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS software). Key parameters: 100 ns simulation, AMBER force field, water model TIP3P. Analyze hydrogen bonds (e.g., sulfonyl group with Lysine residues) .

Advanced: What methodologies assess metabolic stability and pharmacokinetics (PK)?

Methodological Answer:

  • In vitro:
    • Microsomal stability: Incubate with rat/human liver microsomes (1 mg/mL), NADPH regeneration system. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
  • In vivo: Administer IV/PO (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples (0–24 h), extract with acetonitrile, and quantify using a validated UPLC-MS method. Calculate t1/2, Cmax, and AUC .

Advanced: How to evaluate potential off-target effects and toxicity?

Methodological Answer:

  • Panel screening: Use Eurofins’ SafetyScreen44 (44 toxicity targets, including hERG, CYP isoforms) .
  • Genotoxicity: Ames test (OECD 471) with TA98 and TA100 Salmonella strains (±S9 metabolic activation) .
  • In vivo subacute toxicity: 28-day oral gavage study in rats (OECD 407). Monitor hematological, histological, and biochemical markers .

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